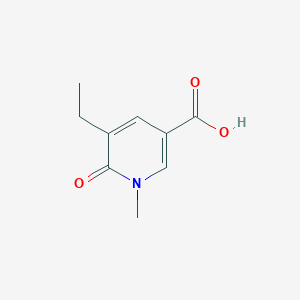

5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

描述

5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a dihydropyridinone scaffold with a carboxylic acid group at position 3, a methyl group at position 1, and an ethyl substituent at position 3. This structural arrangement confers unique physicochemical properties, such as intermediate lipophilicity due to the ethyl group, which may influence bioavailability and target binding.

属性

IUPAC Name |

5-ethyl-1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-6-4-7(9(12)13)5-10(2)8(6)11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGECEPWDLKQSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN(C1=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with methylamine, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output .

化学反应分析

Types of Reactions

5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological activities .

科学研究应用

5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and diabetes.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用机制

The compound exerts its effects by targeting specific molecular pathways. For instance, it blocks AP-1-mediated luciferase activity, which is associated with its anti-inflammatory function . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Similarity Scores

Key Observations :

- Position 5 Substitution: The ethyl group in the target compound distinguishes it from the 5-methyl analog (CAS 66909-27-1), which has a higher similarity score (0.95).

- Position 2 Modifications : Compounds like the trifluoromethyl derivative (CAS 194673-13-7) exhibit strong electron-withdrawing effects, which could increase metabolic stability compared to the electron-donating ethyl group in the target compound .

Key Insights :

- Cardiotonic Activity: The 5-cyano-2-trifluoromethyl analog () shows moderate inotropic activity, suggesting that electron-withdrawing groups at position 2 enhance target engagement in cardiac tissues. The target compound’s ethyl group may reduce potency compared to trifluoromethyl derivatives .

- Antimicrobial Effects : Nitro-substituted analogs (e.g., compound 6 in ) exhibit strong antifungal activity, highlighting the role of electronegative substituents in antimicrobial efficacy. The ethyl group in the target compound may confer weaker activity against fungal strains .

Reactivity Considerations :

- The carboxylic acid group at position 3 enables salt formation or conjugation, while the ethyl group at position 5 may slow oxidative metabolism compared to smaller alkyl chains .

生物活性

5-Ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activities associated with this compound based on various studies and research findings.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 6375-89-9

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several pathogenic bacteria, showing minimum inhibitory concentrations (MICs) below 1 µg/mL for certain strains. This suggests potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies indicated that derivatives of dihydropyridine compounds can inhibit the proliferation of cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

In vivo studies have reported that this compound can reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and interleukin-6 (IL-6) .

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

- Calcium Channels : Dihydropyridines are known calcium channel blockers, which may contribute to their cardiovascular effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and related symptoms.

- Antiviral Activity : Some studies suggest that it may possess antiviral properties by inhibiting viral replication in vitro.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results indicated that this compound had a high antibacterial effect against strains such as Escherichia coli and Staphylococcus aureus, with an MIC of less than 0.5 µg/mL .

Study 2: Antitumor Activity

In a study involving human cancer cell lines (e.g., HeLa and MCF7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be around 15 µM, indicating potent antitumor activity .

Data Summary

常见问题

Basic: What are the recommended synthetic routes for 5-ethyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves cyclization of substituted precursors. For example, analogous compounds like ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate are synthesized via esterification of 6-hydroxynicotinic acid with ethanol (89% yield) . For the target compound, modifying precursors (e.g., introducing ethyl and methyl groups during cyclization) and optimizing reaction conditions (temperature, catalysts) are critical. Evidence from pyridazine derivatives suggests using hydrazine hydrate for cyclization and oxidation steps .

Basic: How should this compound be purified and stored to ensure stability?

Purification often involves recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures). Storage requires an inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the dihydropyridine ring .

Advanced: What mechanistic insights explain the reactivity of the dihydropyridine core in functionalization reactions?

The 6-oxo group and conjugated double bonds make the core susceptible to electrophilic substitution. For example, the 3-carboxylic acid group can undergo decarboxylation under acidic conditions, while the 5-ethyl substituent may sterically influence reactivity at adjacent positions. Cyclization reactions often proceed via enolate intermediates, as seen in pyridazine synthesis .

Advanced: How can structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

Substitution patterns significantly affect bioactivity. For instance, 1-methyl-6-oxo analogs exhibit AP-1-mediated anti-inflammatory activity . The 5-ethyl group may enhance lipophilicity, potentially improving membrane permeability but requiring empirical validation via comparative assays (e.g., luciferase reporter gene assays for AP-1 inhibition) .

Basic: What analytical techniques are suitable for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., ethyl group at C5 via H and C signals).

- HPLC : Assess purity (>98% recommended for biological studies).

- Mass Spectrometry : Verify molecular weight (theoretical m/z: 195.18 g/mol).

Refer to protocols for analogous dihydropyridines .

Advanced: How to address contradictions in reported bioactivity data for similar compounds?

Discrepancies may arise from assay conditions (e.g., cell lines, AP-1 activation methods) or impurities. Validate results using orthogonal assays (e.g., ELISA for cytokine suppression alongside luciferase assays) and ensure compound purity via HPLC-MS .

Basic: What are the safety considerations for handling this compound?

Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319, H335 hazards). Use fume hoods for reactions involving volatile reagents .

Advanced: What strategies optimize yield in large-scale synthesis?

Continuous flow reactors improve efficiency for cyclization steps, as demonstrated in industrial pyridazine production . Scale-up may require adjusting stoichiometry (e.g., excess ethylating agents) and solvent systems (e.g., ethanol/water vs. DMF) .

Advanced: How does the compound’s electronic structure influence its spectroscopic properties?

The electron-withdrawing carboxylic acid and oxo groups deshield adjacent protons (e.g., C4-H appears downfield in H NMR). Computational modeling (DFT) can predict UV-Vis absorption maxima for comparison with experimental data .

Basic: What are the key steps in derivatizing the 3-carboxylic acid group?

- Esterification : React with alcohols (e.g., methanol) under acidic catalysis.

- Amidation : Use coupling agents (EDCI/HOBt) with amines.

Monitor reaction progress via TLC or IR spectroscopy for carbonyl shifts .

Advanced: What in silico tools predict the compound’s pharmacokinetic properties?

Use software like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) can model AP-1 binding affinity, guiding SAR studies .

Advanced: How to troubleshoot low yields in cyclization steps?

Common issues:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。